

An In-depth Technical Guide to the Physicochemical Properties of Chalcone 4-Hydrate

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Compound of Interest

Compound Name: *Chalcone 4 hydrate*

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Introduction

Chalcone 4-hydrate, systematically known as (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate, is a synthetic chalcone derivative that has garnered significant interest in the scientific community. As a potent and selective inhibitor of the chemokine CXCL12, it holds promise for therapeutic applications in areas such as inflammation, cancer, and infectious diseases. Understanding the physicochemical properties of this compound is paramount for its development as a drug candidate, influencing its formulation, delivery, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of Chalcone 4-hydrate, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While extensive experimental data for Chalcone 4-hydrate is not uniformly available in the public domain, this section summarizes the known quantitative data and provides comparative values from closely related chalcone derivatives to offer a comprehensive profile.

Table 1: Physicochemical Data for Chalcone 4-Hydrate and Related Compounds

Property	Chalcone 4-Hydrate	4-Hydroxychalcone	4-Chlorochalcone
IUPAC Name	(E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate	(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one	(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
CAS Number	1202866-96-3[1]	20426-12-4[2]	956-04-7[3]
Molecular Formula	$C_{16}H_{13}ClO_3 \cdot xH_2O$ [1]	$C_{15}H_{12}O_2$	$C_{15}H_{11}ClO$
Molecular Weight	288.73 g/mol (anhydrous)[1]	224.25 g/mol	242.70 g/mol [3]
Melting Point (°C)	Data not available	171-172[4], 180-184[2]	113-117[3]
Boiling Point (°C)	Data not available	394.9 ± 34.0 (Predicted)[2]	Data not available
Solubility	>20 mg/mL in DMSO[1]	Insoluble in water[2]	Data not available
pKa	Data not available	9.76 ± 0.26 (Predicted)[2]	Data not available
logP	3.3 (Computed, XLogP3-AA for anhydrous form)	Data not available	Data not available

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. This section outlines detailed methodologies for key experiments.

Melting Point Determination (Open Capillary Method)

The melting point of a crystalline solid is a fundamental physical property indicating its purity. The open capillary method is a standard technique for this determination.

Principle: The melting point is the temperature at which a solid transitions to a liquid. In the open capillary method, this is observed as the temperature at which the substance begins to rise in a capillary tube due to buoyancy as it melts.[\[5\]](#)

Procedure:

- **Sample Preparation:** A small amount of the finely powdered, dry chalcone sample is packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- **Heating:** The thermometer and capillary assembly are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).
- **Observation:** The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For compounds with a chromophore, UV-Vis spectrophotometry provides a sensitive method for pKa determination.

Principle: The UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.

Procedure:

- **Stock Solution Preparation:** A stock solution of the chalcone is prepared in a suitable solvent (e.g., DMSO).

- Buffer Preparation: A series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa, are prepared.
- Sample Preparation: A small aliquot of the chalcone stock solution is added to each buffer solution to a constant final concentration.
- UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded. The analytical wavelength is typically chosen where the difference in absorbance between the fully protonated and deprotonated species is maximal.
- Data Analysis: A plot of absorbance versus pH is generated. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the midpoint of the absorbance transition.[\[2\]](#)[\[6\]](#)[\[7\]](#)

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The logP is the logarithm of the ratio of the concentrations of a solute in two immiscible phases, typically n-octanol and water, at equilibrium.

Procedure:

- Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Sample Preparation: A known amount of the chalcone is dissolved in one of the phases (usually the one in which it is more soluble).
- Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a flask.

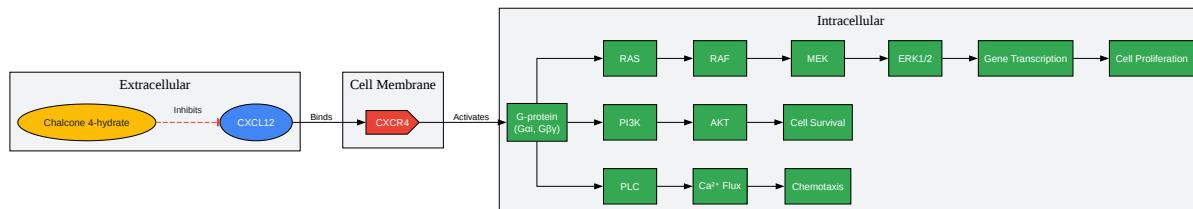
- **Equilibration:** The flask is shaken for a set period (e.g., 1-24 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the two phases.
- **Concentration Analysis:** The concentration of the chalcone in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.^[4]^[8]

Signaling Pathway and Mechanism of Action

Chalcone 4-hydrate is a potent and selective inhibitor of the chemokine CXCL12.^[1] CXCL12, also known as stromal cell-derived factor-1 (SDF-1), plays a crucial role in various physiological and pathological processes by binding to its receptors, primarily CXCR4 and to a lesser extent CXCR7.^[5]^[9] The interaction of CXCL12 with its receptors triggers a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration.

CXCL12 Signaling Pathway

The binding of CXCL12 to its G-protein coupled receptor, CXCR4, initiates multiple downstream signaling pathways.

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Caption: CXCL12 signaling pathway initiated by binding to CXCR4 and inhibited by Chalcone 4-hydrate.

Upon activation, the G-protein dissociates into its G α i and G β γ subunits, which in turn activate several downstream effectors including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and Ras. Activation of PLC leads to an increase in intracellular calcium levels, which is crucial for cell migration (chemotaxis).[9] The PI3K pathway, through the activation of Akt, promotes cell survival. The Ras-Raf-MEK-ERK1/2 cascade ultimately leads to the activation of transcription factors that regulate gene expression involved in cell proliferation.[10][11]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Chalcone 4-hydrate. While some experimental data for this specific molecule are yet to be published, the provided information, including data from analogous compounds and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals. The elucidation of its interaction with the CXCL12 signaling pathway further underscores its therapeutic potential. Continued investigation into the physicochemical characteristics of Chalcone 4-hydrate will be instrumental in advancing its journey from a promising lead compound to a potential clinical candidate.

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